molecular formula C7H15N3 B3111861 1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine CAS No. 186348-51-6

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine

Cat. No.: B3111861
CAS No.: 186348-51-6
M. Wt: 141.21 g/mol
InChI Key: XFLLSEJNVPFMEF-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[222]octan-2-ylmethanamine is a bicyclic organic compound with the molecular formula C7H15N3 It is a derivative of 1,4-diazabicyclo[22This compound is characterized by its unique bicyclic structure, which imparts significant nucleophilicity and basicity, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine, also known as DABCO, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of DABCO are the reactants in these processes, where it acts as a nucleophilic catalyst.

Mode of Action

DABCO interacts with its targets by promoting a variety of coupling reactions . It is sufficiently basic to catalyze these reactions due to the high nucleophilicity of the amine centers, which are unhindered . This allows DABCO to effectively interact with its targets and facilitate the desired chemical reactions.

Biochemical Pathways

The specific biochemical pathways affected by DABCO depend on the particular reaction it is catalyzing. For example, DABCO is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . In this process, DABCO catalyzes the reaction between the alcohol and isocyanate groups, leading to the formation of urethane linkages and the polymerization of the monomers.

Result of Action

The molecular and cellular effects of DABCO’s action are primarily related to its role as a catalyst in chemical reactions. By promoting these reactions, DABCO can facilitate the synthesis of a wide range of compounds, including polymers like polyurethane . This can have various effects at the molecular and cellular level, depending on the specific compounds being synthesized.

Action Environment

The action, efficacy, and stability of DABCO can be influenced by various environmental factors. For example, the rate and efficiency of the reactions it catalyzes can be affected by factors such as temperature, pH, and the presence of other substances that can interact with DABCO or the reactants. Furthermore, DABCO is soluble and hygroscopic, which means it can absorb moisture from the environment, potentially affecting its stability and reactivity .

Biochemical Analysis

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine plays a significant role in various biochemical reactions. It acts as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound interacts with enzymes and proteins by forming adducts, such as a crystalline 2:1 adduct with hydrogen peroxide and sulfur dioxide . These interactions highlight its versatility and importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s nucleophilic nature allows it to participate in reactions that modify cellular components, thereby impacting cell function . For example, it can act as a scavenger of free radicals produced during fluorochrome excitation in fluorescence microscopy . This property is crucial for maintaining cellular integrity and preventing oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a strong ligand and Lewis base, forming stable complexes with biomolecules . The compound’s high nucleophilicity enables it to promote coupling reactions and enzyme activation or inhibition . Additionally, it can undergo alkylation to form derivatives like Selectfluor, which is used for electrophilic fluorination . These molecular interactions underline its role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that it maintains its activity and function in both in vitro and in vivo experiments . Its effectiveness may diminish over extended periods, necessitating careful storage and handling to preserve its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects by participating in essential biochemical reactions . At high doses, it can cause toxic or adverse effects, such as skin irritation and serious eye damage . These findings highlight the importance of dosage optimization to maximize its therapeutic potential while minimizing harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors to facilitate various biochemical reactions . The compound’s role as a nucleophilic catalyst allows it to influence metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its high solubility in water and other solvents facilitates its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are essential for its biochemical activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are vital for its activity and function, ensuring that it exerts its effects precisely where needed within the cell.

Preparation Methods

The synthesis of 1,4-diazabicyclo[2.2.2]octan-2-ylmethanamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde and a suitable amine source. One common method involves the use of N,N’-bis(2-chloroethyl)-N,N’-bis(2-cyanoethyl)ethylenediamine, which undergoes double intramolecular cyclization to form 1,4-bis(2-cyanoethyl)-1,4-diazoniabicyclo[2.2.2]octane dichloride. This intermediate is then decyanoethylated to yield 1,4-diazabicyclo[2.2.2]octane .

Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine undergoes a variety of chemical reactions due to its nucleophilic and basic nature. Some of the key reactions include:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced under suitable conditions to yield reduced amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, often forming quaternary ammonium salts.

    Cycloaddition: It is involved in cycloaddition reactions, forming cyclic compounds.

    Coupling Reactions: It acts as a catalyst in coupling reactions, such as the Baylis-Hillman reaction.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine finds applications in various fields of scientific research:

Comparison with Similar Compounds

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is similar to other bicyclic amines such as quinuclidine and tropane. it is unique due to its higher nucleophilicity and basicity, which make it more reactive in certain chemical reactions. Quinuclidine, for example, has one of the nitrogen atoms replaced by a carbon atom, which affects its reactivity and applications .

Similar compounds include:

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLLSEJNVPFMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244807
Record name (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186348-44-7
Record name (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186348-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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